

# Application Notes and Protocols for the NMR Analysis of Sophoraflavanone I

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## Compound of Interest

Compound Name: *Sophoraflavanone I*

Cat. No.: *B15624020*

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These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of **Sophoraflavanone I** (also known as Sophoraflavanone G), a prenylated flavonoid with significant pharmacological interest. Detailed protocols for NMR data acquisition and analysis are provided to facilitate the structural elucidation and characterization of this compound.

## Introduction

**Sophoraflavanone I** is a bioactive natural product isolated from various Sophora species. Its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities, have made it a subject of extensive research. Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and purity assessment of **Sophoraflavanone I**. This document outlines the methodologies for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound.

## Chemical Structure

Figure 1: Chemical Structure of **Sophoraflavanone I**

Caption: Chemical structure of **Sophoraflavanone I**.

## Quantitative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for **Sophoraflavanone I**, assigned based on 1D and 2D NMR experiments.

Table 1:  $^1\text{H}$  NMR (Proton NMR) Data for **Sophoraflavanone I**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.35	dd	12.9, 3.1
3a	3.10	dd	17.1, 12.9
3b	2.80	dd	17.1, 3.1
6	6.05	s	
3'	6.50	d	2.3
5'	6.46	dd	8.4, 2.3
6'	7.40	d	8.4
1''	3.30	m	
2''	2.50	m	
4''	5.10	t	7.0
5''-CH <sub>3</sub>	1.65	s	
6''-CH <sub>3</sub>	1.70	s	
7''a	4.61	s	
7''b	4.56	s	
8''-CH <sub>3</sub>	1.80	s	
5-OH	12.1	s	
7-OH	-	-	
2'-OH	-	-	
4'-OH	-	-	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR (Carbon NMR) Data for **Sophoraflavanone I**

Position	Chemical Shift ( $\delta$ , ppm)
2	79.5
3	43.2
4	196.8
4a	102.8
5	162.2
6	95.8
7	164.5
8	107.5
8a	161.8
1'	114.2
2'	156.0
3'	103.5
4'	157.9
5'	107.1
6'	129.8
1''	21.5
2''	40.1
3''	148.2
4''	122.5
5''	132.1
6''	25.7
7''	110.1
8''	17.8

Note: Some assignments are based on typical flavonoid chemical shifts and may require further confirmation with advanced 2D NMR experiments.

## Experimental Protocols

### Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of purified **Sophoraflavanone I**.
- **Solvent Selection:** Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ , Methanol- $d_4$ , or Acetone- $d_6$ ). DMSO- $d_6$  is often preferred for its ability to dissolve a wide range of flavonoids and for the observation of exchangeable protons (e.g., hydroxyl groups).
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Internal Standard (Optional):** For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

### NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized for the specific instrument and sample.

#### 1. $^1\text{H}$ NMR Spectroscopy

- **Spectrometer:** 400 MHz or higher field strength NMR spectrometer.
- **Pulse Program:** Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- **Acquisition Parameters:**
  - **Spectral Width (SW):** 12-16 ppm
  - **Number of Scans (NS):** 16-64
  - **Relaxation Delay (D1):** 1-5 s
  - **Acquisition Time (AQ):** 2-4 s

- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).

## 2. $^{13}\text{C}$ NMR Spectroscopy

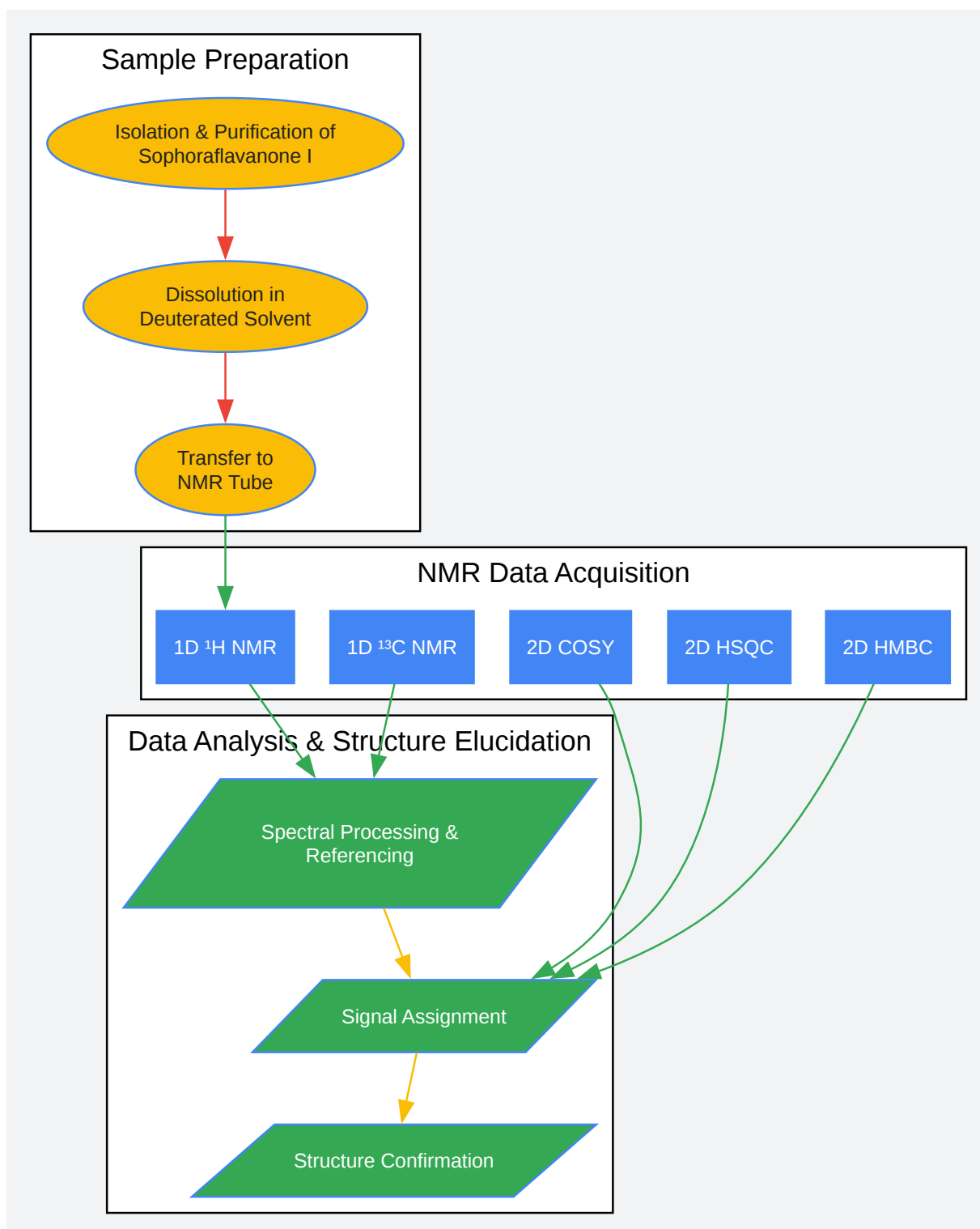
- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  NMR sequence (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width (SW): 200-240 ppm
  - Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)
  - Relaxation Delay (D1): 2 s
- Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

## 3. 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - Pulse Program: Standard COSY sequence (e.g., 'cosygppqf' on Bruker instruments).
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlations.
  - Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)  $^1\text{H}$ - $^{13}\text{C}$  correlations, crucial for assigning quaternary carbons and connecting spin systems.
  - Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

## Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **Sophoraflavanone I**.



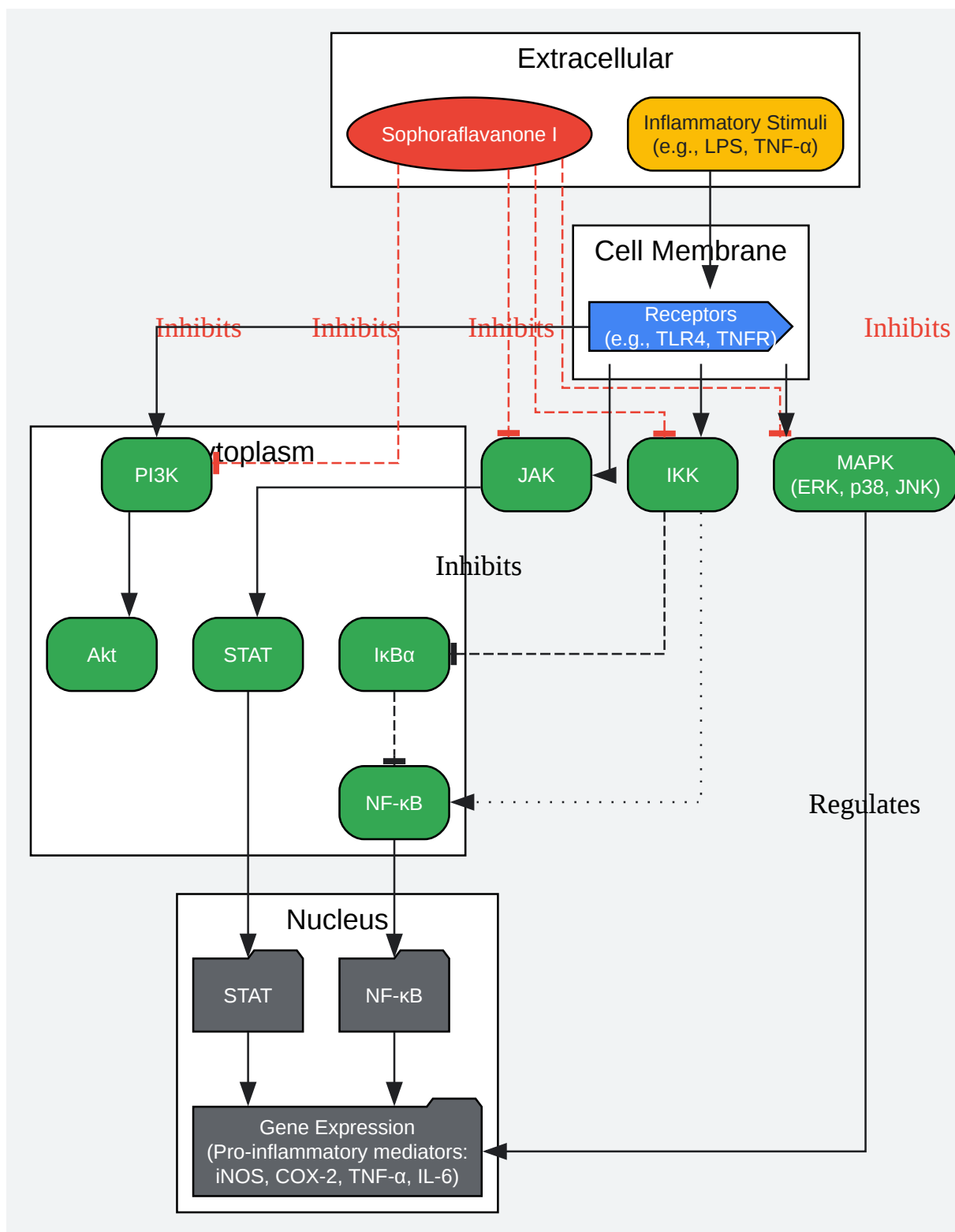
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Caption: Workflow for NMR analysis of **Sophoraflavanone I**.

## Signaling Pathways Modulated by Sophoraflavanone I

**Sophoraflavanone I** has been shown to modulate several key signaling pathways involved in inflammation and cancer.<sup>[1][2][3][4]</sup> The primary pathways affected include the PI3K/Akt, MAPK, NF- $\kappa$ B, and JAK/STAT pathways.<sup>[1][2][3][4]</sup> By targeting these pathways, **Sophoraflavanone I** exerts its anti-inflammatory and anti-cancer effects.





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Caption: Signaling pathways modulated by **Sophoraflavanone I**.

## Conclusion

The application of 1D and 2D NMR spectroscopy is fundamental for the structural characterization of **Sophoraflavanone I**. The detailed protocols and reference data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. A thorough understanding of the NMR profile of **Sophoraflavanone I** is crucial for quality control, mechanism of action studies, and the development of novel therapeutics based on this promising flavonoid.

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